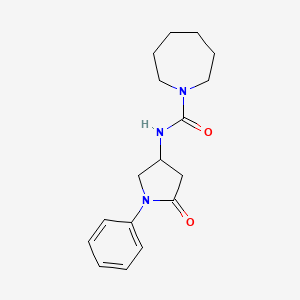

N-(5-oxo-1-phenylpyrrolidin-3-yl)azepane-1-carboxamide

Description

Properties

IUPAC Name |

N-(5-oxo-1-phenylpyrrolidin-3-yl)azepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c21-16-12-14(13-20(16)15-8-4-3-5-9-15)18-17(22)19-10-6-1-2-7-11-19/h3-5,8-9,14H,1-2,6-7,10-13H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBSJPLQHRNUJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-1-phenylpyrrolidin-3-yl)azepane-1-carboxamide typically involves a multi-step process. One common method starts with the preparation of the pyrrolidine ring, which can be synthesized from itaconic acid through a series of transformations. The key steps include the formation of a pyrrolidine intermediate, followed by functionalization to introduce the phenyl and oxo groups. The azepane ring is then constructed through cyclization reactions, often involving palladium-catalyzed processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reactions, efficient purification techniques, and scalable reaction conditions. The use of automated synthesis and parallel processing can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-1-phenylpyrrolidin-3-yl)azepane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-(5-oxo-1-phenylpyrrolidin-3-yl)azepane-1-carboxamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of N-(5-oxo-1-phenylpyrrolidin-3-yl)azepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. Detailed studies using techniques like molecular docking and biochemical assays are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Key Observations :

- Yield Variability : Yields range from 28% (10{1;4}) to 100% (10{2;1}, 10{2;2}), influenced by steric and electronic factors of the amine. For instance, bulky amines like cyclohexylamine achieve high yields due to favorable reaction kinetics .

- Physical State : Linear aliphatic amines (e.g., pentylamine) favor crystalline solids, while branched or aromatic amines (e.g., 2-picolylamine) often produce resins or colored solids .

Physicochemical Properties

Melting Points and Solubility

- High-Melting Compounds : Cyclohexyl-substituted analogs (e.g., 10{2;2}, 196–199°C) exhibit higher melting points due to increased rigidity and intermolecular hydrogen bonding .

- Resin-Like Compounds: Dimethylaminopropyl-substituted derivatives (e.g., 10{1;6}) remain resins, likely due to reduced crystallinity from tertiary amine groups .

Spectral Characteristics

Nuclear Magnetic Resonance (NMR) :

Mass Spectrometry (MS) :

- Molecular ion peaks (MH+) align with theoretical values (e.g., 10{2;7}: observed m/z = 450 vs. calculated m/z = 450) .

Structure-Activity Relationship (SAR) Considerations

- Hydrophilicity: Hydroxypropyl-substituted analogs (10{1;5}) may exhibit enhanced solubility due to polar hydroxyl groups, whereas dimethylaminopropyl derivatives (10{1;6}) could display pH-dependent solubility .

Biological Activity

N-(5-oxo-1-phenylpyrrolidin-3-yl)azepane-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, highlighting its synthesis, mechanisms of action, and research findings, including case studies and data tables.

Overview of the Compound

Chemical Structure and Properties:

this compound features a pyrrolidine ring fused with an azepane ring, which contributes to its unique biological properties. The compound's molecular formula is C15H18N2O2, and it possesses both hydrophilic and lipophilic characteristics, making it suitable for various biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrrolidine Ring: Starting from itaconic acid, the pyrrolidine ring is synthesized through a series of transformations.

- Introduction of Functional Groups: The phenyl and oxo groups are added via functionalization methods.

- Cyclization to Form Azepane: The azepane structure is created through cyclization reactions, often utilizing palladium-catalyzed processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Its structural conformation allows it to fit into binding sites, potentially inhibiting or activating various biological pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation.

- Receptor Modulation: It can modulate receptors linked to inflammatory responses.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit promising anticancer properties. For instance, compounds structurally related to N-(5-oxo-1-phenylpyrrolidin-3-yl)azepane were tested against A549 lung adenocarcinoma cells.

Table 1: Anticancer Activity of Related Compounds

| Compound | IC50 (µM) | Cell Line | Notes |

|---|---|---|---|

| Compound 15 | 15 | A549 | Notable cytotoxicity towards cancer cells |

| Compound 21 | 10 | A549 | Selective against multidrug-resistant strains |

| Control (Cisplatin) | 5 | A549 | Standard chemotherapeutic agent |

The results indicate that certain structural features significantly influence anticancer efficacy, particularly the presence of free amino groups which enhance activity while reducing cytotoxicity towards non-cancerous cells .

Antimicrobial Activity

The antimicrobial potential of N-(5-oxo-1-phenylpyrrolidin-3-yl)azepane has also been explored. Studies showed effectiveness against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae.

Table 2: Antimicrobial Activity Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus (MRSA) | 8 | Effective against resistant strains |

| Klebsiella pneumoniae | 16 | Significant activity observed |

| Pseudomonas aeruginosa | 32 | Moderate effectiveness |

These findings suggest that the compound can be developed as a scaffold for new antimicrobial agents targeting resistant pathogens .

Case Studies

Several case studies have highlighted the therapeutic potential of N-(5-oxo-1-phenylpyrrolidin-3-yl)azepane in preclinical models:

- Study on Lung Cancer: In a controlled study using A549 cells, the compound demonstrated a dose-dependent reduction in cell viability compared to standard treatments.

- Antimicrobial Resistance Study: The compound was effective against clinically relevant strains resistant to conventional antibiotics, showcasing its potential in treating infections caused by multidrug-resistant bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.